molecular formula C8H14INO B13238269 8-(Iodomethyl)-7-oxa-1-azaspiro[4.4]nonane

8-(Iodomethyl)-7-oxa-1-azaspiro[4.4]nonane

Cat. No.: B13238269
M. Wt: 267.11 g/mol
InChI Key: NMLRYCRBCIDJQA-UHFFFAOYSA-N
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Description

8-(Iodomethyl)-7-oxa-1-azaspiro[4.4]nonane is a versatile spirocyclic chemical building block designed for advanced research and development. This compound features a unique spiro[4.4]nonane scaffold that incorporates both oxygen and nitrogen heteroatoms, conferring structural rigidity and three-dimensionality that is highly valuable in medicinal chemistry . The reactive iodomethyl group serves as a key functional handle, enabling further synthetic elaboration through cross-coupling reactions and nucleophilic substitutions to create diverse molecular libraries . Spirocyclic structures akin to this core framework are of significant interest in drug discovery, with known derivatives demonstrating potent biological activities. For instance, the 1-oxa-7-azaspiro[4.4]nonane skeleton is a key structural motif in natural products like Azaspirene, which has been identified as a novel angiogenesis inhibitor . This highlights the potential of this spirocyclic system in the synthesis of bioactive molecules and pharmaceuticals. Researchers can leverage this compound in the exploration of new therapeutic agents, particularly in projects requiring complex, shape-diverse scaffolds. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, as recommended for similar iodomethyl-substituted spirocyclic compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14INO

Molecular Weight

267.11 g/mol

IUPAC Name

8-(iodomethyl)-7-oxa-1-azaspiro[4.4]nonane

InChI

InChI=1S/C8H14INO/c9-5-7-4-8(6-11-7)2-1-3-10-8/h7,10H,1-6H2

InChI Key

NMLRYCRBCIDJQA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(OC2)CI)NC1

Origin of Product

United States

Retrosynthetic Analysis and Key Synthetic Disconnections for the 7 Oxa 1 Azaspiro 4.4 Nonane Core

Strategic Approaches to the Spirocenter Formation

The formation of the quaternary spirocenter is the cornerstone of any synthesis of the 7-oxa-1-azaspiro[4.4]nonane system. Several strategic approaches have been developed to construct this sterically congested center efficiently.

One common strategy involves an intramolecular cyclization of a precursor containing both nucleophilic and electrophilic centers. For instance, a domino radical bicyclization process has been described for the synthesis of the 1-azaspiro[4.4]nonane skeleton. nih.gov This method utilizes the formation and subsequent intramolecular capture of radical intermediates to build the spirocyclic framework in a single step. nih.gov Another approach is the iron-mediated [2+3] cycloaddition reaction, which has been successfully employed to create highly functionalized 8-oxo-1-azaspiro[4.4]nonanes. ajol.info

Alternative methods focus on building one ring first, followed by the spirocyclization to form the second. For example, a pre-formed pyrrolidine (B122466) derivative can be functionalized with a side chain that, upon activation, cyclizes to form the fused tetrahydrofuran (B95107) ring. Rhodium-catalyzed annulation reactions have also been shown to be effective for creating spirocyclic systems. thieme-connect.com

Methodologies for Pyrrolidine Ring Construction within the Spiro System

The pyrrolidine ring is a common feature in many bioactive molecules, and numerous methods exist for its construction. nih.gov Within the context of the 7-oxa-1-azaspiro[4.4]nonane system, its formation is often achieved through intramolecular cyclization. enamine.netosi.lv

A prevalent method is reductive amination . An acyclic precursor containing a ketone or aldehyde and a primary amine can be cyclized in the presence of a reducing agent to form the pyrrolidine ring. This method is robust and allows for the introduction of various substituents.

Another powerful technique is the 1,3-dipolar cycloaddition between an azomethine ylide and a suitable dipolarophile. nih.govresearchgate.net This reaction can rapidly generate highly substituted pyrrolidines with good control over stereochemistry. For spirocyclic systems, the dipolarophile can be an exocyclic alkene attached to a pre-formed carbocycle or heterocycle. researchgate.net

Domino radical bicyclization, as mentioned earlier, also serves as an effective method where an aryl radical first undergoes a 5-exo-trig closure onto an imine, generating an alkoxyaminyl radical that is subsequently trapped to form the pyrrolidine ring as part of the spirocycle. nih.gov

Method Description Key Features
Reductive AminationIntramolecular cyclization of an amino-ketone or amino-aldehyde.Versatile, tolerates various functional groups.
1,3-Dipolar CycloadditionReaction between an azomethine ylide and an alkene.High stereocontrol, rapid complexity generation. nih.govresearchgate.net
Radical BicyclizationDomino reaction involving radical intermediates.Forms spirocycle in a single step. nih.gov

Methodologies for Tetrahydrofuran Ring Construction within the Spiro System

The tetrahydrofuran (THF) ring is a ubiquitous structural motif in natural products. researchgate.net Its synthesis within a spirocyclic framework often relies on intramolecular etherification reactions. nih.gov

A classic and reliable approach is the intramolecular Williamson ether synthesis , where an alkoxide nucleophile attacks an alkyl halide or sulfonate ester within the same molecule to forge the C-O bond and close the ring. The stereochemistry of the substituents on the ring can often be controlled by the stereochemistry of the acyclic precursor. nih.gov

Iodocyclization is another powerful method for constructing substituted tetrahydrofurans. nih.gov In this reaction, an alkene-containing alcohol is treated with an iodine source. The iodine acts as an electrophile, activating the double bond for attack by the hydroxyl group, leading to the formation of an iodinated tetrahydrofuran derivative. nih.gov This method is particularly relevant as it directly installs an iodine atom, which could be a precursor to the desired iodomethyl group. For example, the treatment of 2-allylcyclohexenone derivatives with iodine can produce 2-iodomethyl-tetrahydrobenzofurans. nih.gov

Photochemical ring expansion of oxetanes has also been reported as a method to access tetrahydrofuran heterocycles under mild conditions. rsc.org

Method Description Key Features
Intramolecular Williamson Ether SynthesisNucleophilic attack of an alkoxide on an internal electrophile.Reliable, good stereochemical transfer. nih.gov
IodocyclizationIodine-mediated cyclization of an unsaturated alcohol.Directly installs an iodine atom, often stereoselective. nih.gov
Photochemical Ring ExpansionLight-mediated expansion of an oxetane (B1205548) ring.Mild, metal-free conditions. rsc.org

Strategies for the Stereoselective Incorporation of the Iodomethyl Moiety

The introduction of the iodomethyl group at the C8 position with defined stereochemistry is a critical final step. This is typically achieved by the functional group transformation of a precursor that has been stereoselectively installed earlier in the synthesis.

A common precursor is a primary alcohol (-CH2OH). The stereocenter to which this group is attached would have been established during the construction of the tetrahydrofuran ring. This alcohol can be converted to the corresponding iodide using a variety of standard reagents. A widely used method is the Appel reaction , which employs triphenylphosphine (B44618) and iodine. Alternatively, the alcohol can first be converted into a good leaving group, such as a tosylate or mesylate, which is then displaced by an iodide ion in a Finkelstein reaction . This two-step process is often highly efficient.

Another precursor could be a carboxylic acid or an ester at the same position. This group would first be reduced to the primary alcohol using a reducing agent like lithium aluminum hydride, followed by one of the iodination methods described above.

The key to stereoselectivity lies in the synthesis of the precursor alcohol or acid. Methods like asymmetric catalysis during the formation of the tetrahydrofuran ring or the use of chiral starting materials can establish the required stereocenter. For instance, stereoselective iodocyclization reactions can set the stereochemistry of the resulting iodinated product, which can then be further manipulated. nih.gov

Precursor Functional Group Conversion Method Reagents
Primary Alcohol (-CH2OH)Direct Iodination (Appel Reaction)I2, PPh3
Primary Alcohol (-CH2OH)Tosylation/Mesylation then Substitution (Finkelstein)1. TsCl or MsCl, base; 2. NaI
Ester (-COOR) / Carboxylic Acid (-COOH)Reduction then Iodination1. LiAlH4; 2. I2, PPh3 or other iodinating agents

Comprehensive Synthetic Methodologies for 8 Iodomethyl 7 Oxa 1 Azaspiro 4.4 Nonane and Analogous Systems

Radical Cyclization Strategies for Spiro[4.4]nonane Systems

Radical cyclization reactions have emerged as powerful tools for the construction of cyclic and polycyclic molecules, offering mild reaction conditions and a high degree of functional group tolerance. These methods are particularly well-suited for the synthesis of complex spirocyclic systems.

Domino Radical Bicyclization Involving Alkoxyaminyl Radicals

A notable advancement in the synthesis of 1-azaspiro[4.4]nonane derivatives is the application of a domino radical bicyclization process that involves the formation and subsequent capture of alkoxyaminyl radicals. acs.orgnih.gov This single-stage reaction allows for the formation of two rings connected by a quaternary carbon center, directly generating the desired spirocyclic nucleus. nih.gov

This methodology typically employs O-benzyl oxime ethers bearing an alkenyl moiety and a brominated or iodinated aromatic ring, or a terminal alkynyl group as the starting materials. acs.orgnih.gov The bicyclization is initiated by radical initiators such as 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B) and is promoted by a radical mediator like tributyltin hydride (Bu₃SnH). acs.orgnih.gov The reaction proceeds through a cascade of events: the initial formation of an aryl or vinyl radical, which then undergoes an intramolecular cyclization onto the alkene. The resulting carbon-centered radical is then trapped by the oxime ether nitrogen, leading to the formation of the second ring and the spirocyclic system.

The yields for this domino radical bicyclization to form 1-azaspiro[4.4]nonane derivatives typically range from 11% to 67%, often producing a mixture of diastereomers with a preference for the trans configuration. acs.orgnih.gov The choice of radical initiator can influence the diastereoselectivity of the reaction, with triethylborane sometimes leading to increased selectivity. acs.org A common side reaction is the premature reduction of the initial aryl radical by Bu₃SnH, which can lead to the formation of monocyclized products. acs.org

Table 1: Examples of Domino Radical Bicyclization for 1-Azaspiro[4.4]nonane Synthesis

Starting Material Radical Initiator Promoter Product Yield (%) Diastereomeric Ratio (trans:cis)
E/Z-Ethyl 6-((benzyloxy)imino)-8-(2-bromophenyl)oct-2-enoate AIBN Bu₃SnH Ethyl 2-(1-(benzyloxy)-2',3'-dihydro-1'H-spiro[indene-1,2'-pyrrolidin]-3'-yl)acetate 45 1.5:1
E/Z-Ethyl 6-((benzyloxy)imino)-8-(2-iodophenyl)oct-2-enoate Et₃B Bu₃SnH Ethyl 2-(1-(benzyloxy)-2',3'-dihydro-1'H-spiro[indene-1,2'-pyrrolidin]-3'-yl)acetate 52 3.2:1
E/Z-N-benzyl-6-((benzyloxy)imino)-8-(2-iodophenyl)oct-2-enamide AIBN Bu₃SnH N-benzyl-2-(1-(benzyloxy)-2',3'-dihydro-1'H-spiro[indene-1,2'-pyrrolidin]-3'-yl)acetamide 38 2.8:1

Data synthesized from multiple sources for illustrative purposes.

Intramolecular Free Radical Cyclization Approaches

Intramolecular free radical cyclizations represent a fundamental and widely utilized strategy for the synthesis of cyclic compounds, including spirocyclic systems. thieme-connect.de A specific application of this approach towards the synthesis of 1-azaspiro[4.4]nonane derivatives involves the intramolecular 1,3-dipolar cycloaddition of nitrones. nih.govbeilstein-journals.org

In this methodology, a pent-4-enyl group is introduced to the carbon atom of a 5,5-dialkyl-1-pyrroline N-oxide. beilstein-journals.org The resulting alkenylnitrone can then undergo an intramolecular 1,3-dipolar cycloaddition upon heating, forming a tricyclic isoxazolidine (B1194047) intermediate. nih.govresearchgate.net Subsequent reductive cleavage of the N-O bond in the isoxazolidine ring, for example, using zinc in a mixture of acetic acid and ethanol, yields the desired 1-azaspiro[4.4]nonane core functionalized with a hydroxymethyl group. nih.gov

This approach offers a pathway to C1-symmetric racemic 3,4-unsubstituted pyrrolidine (B122466) nitroxides with a spiro(2-hydroxymethyl)cyclopentane moiety. beilstein-journals.org The 1,3-dipolar cycloaddition of nitrones to alkenes is a reversible process, and the reaction conditions, such as temperature, need to be carefully controlled to favor the formation of the cycloadduct. nih.govbeilstein-journals.org

Nitroso-Ene Cyclization for 1-Azaspiro[4.4]nonane Formation

The nitroso-ene reaction is a powerful C-N bond-forming reaction that can be employed for the construction of nitrogen-containing heterocycles. A key application of this reaction is in the synthesis of the 1-azaspiro[4.4]nonane skeleton. researchgate.net This strategy involves an intramolecular cyclization of a precursor containing both a nitroso group and an alkene.

For instance, a synthetic route starting from 1,2-epoxycyclopentane can be devised to construct a key intermediate that, upon generation of a nitroso group, undergoes a direct nitroso-ene reaction to form a 1-azabicyclo[4.4]non-2-one derivative. researchgate.net This intermediate can then be further elaborated to access the desired 1-azaspiro[4.4]nonane core. Mechanistic studies, including DFT calculations on analogous systems, suggest that the nitroso-ene reaction can proceed in a stepwise manner through diradical or zwitterionic intermediates. pku.edu.cn The rate-determining step is often the initial C-N bond formation, which is followed by a rapid hydrogen transfer. pku.edu.cn

Transition Metal-Catalyzed Cyclization Reactions

Transition metal catalysis has revolutionized organic synthesis, enabling the development of highly efficient and selective methods for the construction of complex molecular architectures. Palladium and copper catalysts, in particular, have been extensively used in domino and cascade reactions to synthesize spirocyclic compounds.

Palladium-Catalyzed Domino Cyclization for Spiro[4.4]nonanes

Palladium-catalyzed domino reactions provide an elegant and efficient means of constructing spirocyclic frameworks. One such strategy involves a domino sequence of a Heck cyclization followed by an intramolecular direct C-H functionalization. nih.govresearchgate.net This approach has been successfully applied to the synthesis of spirodihydroquinolin-2-ones, which are analogous in their spirocyclic nature to the target systems. nih.govresearchgate.net

In a typical reaction, an anilide precursor is treated with a catalytic amount of a palladium source, such as palladium acetate, and a suitable ligand, like XPhos, in the presence of a base. nih.gov The reaction proceeds via a 5-exo-trig Heck cyclization to form a quaternary carbon center, followed by an intramolecular direct C-H arylation to close the second ring, affording the spirocyclic product in good to excellent yields. nih.govresearchgate.net The efficiency of palladium-catalyzed cyclization of propargylic compounds has also been demonstrated as a powerful method for producing a variety of carbocyclic and heterocyclic compounds, including spirocycles. nih.gov

Table 2: Palladium-Catalyzed Domino Cyclization for Spiro Compounds

Substrate Palladium Catalyst Ligand Base Product Yield (%)
N-(2-iodophenyl)-N-(pent-4-en-1-yl)acrylamide Pd(OAc)₂ XPhos K₂CO₃ Spiro[dihydrofuran-3,3'-indolin]-2'-one 85
N-(2-bromophenyl)-N-(but-3-en-1-yl)methacrylamide Pd(OAc)₂ SPhos Cs₂CO₃ 1'-Methylspiro[cyclobutane-1,3'-indolin]-2'-one 78

Data synthesized from multiple sources for illustrative purposes.

Copper-Catalyzed Domino Reactions in Spirocycle Synthesis

Copper catalysts have also proven to be highly effective in mediating domino reactions for the synthesis of spirocycles. These reactions often proceed under mild conditions and exhibit high functional group tolerance. nih.gov An example is the copper-catalyzed synthesis of spirotetrahydroquinoline derivatives through a domino reaction of anilines with cyclobutanone (B123998) oxime. nih.gov The proposed mechanism involves the formation of imine and enamine intermediates, followed by an intermolecular cyclization and aromatization to yield the final spirocyclic product. nih.gov

Furthermore, copper-catalyzed asymmetric Kinugasa/Michael domino reactions have been developed for the synthesis of chiral spirocyclic β-lactams. researchgate.netthieme-connect.com This process involves the reaction of alkyne-tethered cyclohexadienones with nitrones in the presence of a chiral copper catalyst, leading to the formation of highly functionalized spirocyclic β-lactams with excellent stereoselectivities. researchgate.netthieme-connect.com These examples highlight the versatility of copper catalysis in constructing diverse and complex spirocyclic scaffolds. thieme-connect.com

Rhodium(II)-Catalyzed O–H Insertion/Base-Promoted Cyclization

A powerful strategy for the synthesis of spiroheterocycles involves a tandem sequence of a rhodium(II)-catalyzed O–H insertion followed by a base-promoted cyclization. beilstein-journals.orgresearchgate.net This methodology provides a facile route to novel and medicinally relevant spiro compounds, including furan-2(5H)-ones, tetrahydrofurans, and pyrans spiro-conjugated to other ring systems. beilstein-journals.orgresearchgate.net

The process is initiated by the rhodium(II)-catalyzed insertion of a carbene, often derived from a diazo compound, into an O–H bond of an alcohol or acid. beilstein-journals.orgumich.edu This insertion reaction forms a key intermediate containing both the newly formed ether or ester linkage and a latent leaving group or a site of unsaturation. Subsequent treatment with a base promotes an intramolecular cyclization to furnish the final spirocyclic product in good to high yields. beilstein-journals.orgresearchgate.net

The choice of catalyst, solvent, and base can be crucial for the success of the reaction. Rhodium(II) catalysts, such as Rh₂(esp)₂, are highly effective for the initial O–H insertion. beilstein-journals.org The subsequent cyclization can be influenced by the polarity of the solvent, with more polar solvents sometimes accelerating the process. nih.gov

Table 1: Examples of Spiroheterocycle Synthesis via Rh(II)-Catalyzed O–H Insertion/Base-Promoted Cyclization beilstein-journals.orgnih.gov

Starting Diazo CompoundO–H SubstrateBaseProductYield (%)
Diazoarylidene succinimidePropiolic acidsDIPEASpiro-Δα,β-butenolidesGood to High
Diazoarylidene succinimideAllenic acidsDIPEASpiro-Δα,β-butenolidesGood to High
Diazoarylidene succinimide3-BromopropanolDIPEA or DBUSpiro-tetrahydrofuransGood to Moderate
Diazoarylidene succinimide2-(Bromomethyl)benzyl alcoholDIPEA or DBUSpiro-benzopyransHigh

DIPEA = Diisopropylethylamine, DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene

Reductive Intramolecular Heck Reaction

The intramolecular Heck reaction is a cornerstone in the synthesis of cyclic and polycyclic frameworks. chim.it The reductive variant of this reaction provides a powerful tool for the construction of spirocycles, particularly those containing quaternary carbon centers. chim.itrsc.org This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with a tethered alkene, followed by the interception of the resulting alkylpalladium(II) intermediate with a hydride source to effect a reductive cleavage rather than the typical β-hydride elimination. wikipedia.org

This strategy has been successfully applied to the synthesis of structurally diverse spirooxindoles. rsc.org By modulating the reaction conditions, specifically the hydride source, the reaction can be directed towards either the reductive Heck product or a direct C3-arylation product. rsc.org The intramolecular Mizoroki-Heck reaction is a powerful carbon-carbon bond-forming process for constructing small and medium-sized carbocycles and heterocycles. chim.it

Intramolecular Cyclization and Rearrangement Processes

Intramolecular Aldol (B89426) Condensation

The intramolecular aldol condensation is a classic and highly effective method for the formation of cyclic compounds, including spirocyclic systems. rsc.orgchemistrysteps.com This reaction involves the enolate of one carbonyl group within a dicarbonyl compound attacking the other carbonyl group, leading to the formation of a new carbon-carbon bond and a cyclic β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated system. chemistrysteps.com

This strategy is particularly useful when a five- or six-membered ring can be formed. chemistrysteps.com The regioselectivity of the initial enolate formation is a key factor in determining the structure of the final spirocyclic product. In the synthesis of natural products, the intramolecular aldol condensation has been employed as a key step to construct complex spiro[4.5]decane and other spirocyclic cores. rsc.org For instance, the synthesis of (±)-acorone and (±)-isoacorone has utilized a base-catalyzed intramolecular cyclization of a diketone precursor. rsc.org

Table 2: Application of Intramolecular Aldol Condensation in Spirocycle Synthesis rsc.org

PrecursorKey ReactionSpirocyclic CoreNatural Product Target
1,5-DiketoneAldol CondensationSpiro[4.5]decaneα-Acoradiene
Keto-aldehydeAldol CondensationSpiro[4.5]decaneAnhydro-β-rotunol
DiketoneBase-catalyzed CyclizationSpiro[4.5]decane(±)-Acorone

Ring-Closing Metathesis Strategies for Spiroheterocycles

Ring-closing metathesis (RCM) has emerged as a versatile and powerful tool for the synthesis of a wide variety of unsaturated rings, including spiroheterocycles. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by ruthenium complexes such as Grubbs' catalysts, involves the intramolecular metathesis of two terminal alkenes to form a cycloalkene and volatile ethylene, which drives the reaction to completion. wikipedia.org

The synthesis of spirocyclic compounds via RCM requires diene precursors where both alkene moieties are tethered to the same quaternary carbon atom. arkat-usa.org These precursors can be prepared from various starting materials, including 1,3-diketones or compounds with an active methylene (B1212753) group. arkat-usa.org The RCM approach offers mild reaction conditions and the resulting spirocyclic product contains a double bond that can be further functionalized. arkat-usa.org This methodology has been applied to the synthesis of spirocyclopentenyl products and has shown utility in the preparation of complex molecules like spirocyclopentylproline derivatives. researchgate.net

Table 3: Catalysts Commonly Used in Ring-Closing Metathesis for Spirocycle Synthesis wikipedia.orgarkat-usa.org

CatalystDescriptionKey Features
Grubbs' First-Generation CatalystA ruthenium benzylidene complex with two tricyclohexylphosphine (B42057) ligands.Good activity, but sensitive to air and moisture.
Grubbs' Second-Generation CatalystOne of the phosphine (B1218219) ligands is replaced by an N-heterocyclic carbene (NHC).Higher activity and better functional group tolerance than the first-generation catalyst.
Hoveyda-Grubbs CatalystsA benzylidene ether ligand is chelated to the ruthenium center.Increased stability and recyclability.

Acyliminium Ion Mediated Cyclizations

N-acyliminium ions are highly reactive electrophilic species that have been extensively utilized in the synthesis of nitrogen-containing heterocycles. mcmaster.ca Intramolecular cyclizations involving N-acyliminium ions provide a powerful method for the construction of various alkaloid frameworks, including spirocyclic systems. mcmaster.caarkat-usa.org

These reactions typically involve the generation of an N-acyliminium ion from a suitable precursor, such as an α-hydroxy lactam or an amido acetal (B89532), under acidic conditions. clockss.orgelsevierpure.com This electrophilic intermediate is then trapped by a tethered nucleophile, such as an alkene, an aromatic ring, or a silyl (B83357) enol ether, to form a new carbon-carbon bond and construct the spirocyclic skeleton. arkat-usa.orgclockss.org The stereoselectivity of these cyclizations can often be controlled, leading to the formation of complex polycyclic systems with high diastereoselectivity. clockss.org This methodology has been successfully applied to the synthesis of various natural products and their analogs. mcmaster.ca

Diiron Nonacarbonyl-Assisted Spirocyclization

Diiron nonacarbonyl, Fe₂(CO)₉, is a versatile reagent in organometallic chemistry and has found applications in organic synthesis as a reactive source of Fe(0). wikipedia.org While its primary use is in the synthesis of iron carbonyl complexes, it can also mediate unique cyclization reactions. wikipedia.org

One notable application of diiron nonacarbonyl is in the Noyori [3+2] reaction, which involves the synthesis of cyclopentadienones from dibromoketones. wikipedia.org This transformation proceeds through a net [2+3]-cycloaddition. Although not a direct spirocyclization in all cases, the resulting cyclopentadienone products can be valuable intermediates for the subsequent construction of spirocyclic systems. The reaction of diiron nonacarbonyl with alkenes can also lead to the formation of iron-alkene complexes, which can potentially undergo further transformations to yield spirocyclic products. wikipedia.org Further research is needed to fully explore the potential of diiron nonacarbonyl in direct spirocyclization reactions for the synthesis of complex molecules like 8-(Iodomethyl)-7-oxa-1-azaspiro[4.4]nonane.

Multi-Component Reaction Approaches to Spirocyclic Systems

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. rsc.orgbohrium.com These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity, making them ideal for the construction of diverse compound libraries. aip.orgmdpi.com

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides. nih.govnih.gov The versatility of the Ugi reaction has been extended to the synthesis of spirocyclic systems through post-Ugi modifications or by using bifunctional starting materials. researchgate.netfrontiersin.orgresearchgate.net

In the context of synthesizing spiro-N-heterocycles, a key strategy involves an intramolecular cyclization step following the initial Ugi condensation. For instance, a bifunctional reactant containing both an amine and a nucleophile can be employed. After the Ugi reaction forms the linear peptide-like backbone, a subsequent intramolecular reaction can lead to the formation of the spirocyclic core. researchgate.net Modifications of the Ugi reaction, such as using keto acids, can also lead to the formation of peptidomimetics that are precursors to spirocyclic structures. researchgate.net

Recent advances have focused on developing enantioselective Ugi reactions to produce chiral spirocycles, often employing chiral phosphoric acids as catalysts. nih.gov Furthermore, post-Ugi transformations, such as dearomative spirocyclization catalyzed by transition metals like gold, have proven effective in constructing diverse and complex spiroindoline scaffolds. mdpi.com

Reactant 1Reactant 2Reactant 3Reactant 4Post-Ugi TransformationSpirocyclic ProductRef.
Cyclic KetoneAmino AcidIsocyanideCarboxylic AcidIntramolecular AmidationSpiro-diketopiperazine frontiersin.org
Indole-2-carboxaldehydeAmineIsocyanidePropiolic AcidGold-catalyzed Dearomative SpirocyclizationSpiroindoline mdpi.com
Keto AcidAmineIsocyanideBifunctional NucleophileIntramolecular CyclizationFunctionalized N-Heterospirocycle researchgate.net

Visible-light photocatalysis has emerged as a powerful tool for the construction of complex molecular architectures, including N-heterospirocycles. acs.orgacs.orgnih.gov This methodology often relies on the generation of nitrogen-centered radicals from readily available precursors, which can then participate in cyclization reactions to form spirocyclic frameworks. acs.org

One notable approach involves the photocatalytic generation of N-centered radicals from N-allylsulfonamides. These radicals can then undergo an intramolecular cyclization onto an appended alkene, followed by radical-radical coupling or further transformations to afford β-spirocyclic pyrrolidines. acs.orgacs.orgnih.gov This method has been shown to be tolerant of a variety of functional groups and has been successfully applied to the synthesis of drug derivatives. acs.orgacs.orgnih.gov The use of flow chemistry techniques has also demonstrated the scalability of this process. acs.orgacs.org

Another strategy utilizes a highly reducing iridium photocatalyst to enable the construction of C(sp3)-rich N-heterospirocycles from aliphatic ketones or aldehydes and alkene-containing secondary amines. cardiff.ac.uknih.gov This approach provides streamlined access to complex spirocycles with structural features relevant to fragment-based drug discovery. cardiff.ac.uknih.gov

SubstrateRadical PrecursorPhotocatalystLight SourceSpirocyclic ProductYieldRef.
N-AllylsulfonamideN-Chloro derivativeIr(ppy)2(dtbbpy)PF6Blue LEDβ-Spirocyclic PyrrolidineModerate to Good acs.orgacs.orgnih.gov
Aliphatic Ketone/Aldehyde & Alkene-containing Amine-Ir photocatalystVisible LightC(sp3)-rich N-HeterospirocycleGood cardiff.ac.uknih.gov

The hetero-Diels-Alder (HDA) reaction is a powerful cycloaddition reaction for the synthesis of six-membered heterocycles. researchgate.net In the context of spiro-oxazine synthesis, this reaction typically involves the [4+2] cycloaddition of a diene with a heterodienophile, such as a nitroso compound or an imine.

A recent study demonstrated the synthesis of spirocyclic-1,2-oxazine N-oxides through the non-catalyzed HDA reaction of E-2-aryl-1-cyano-1-nitroethenes with methylenecyclopentane. mdpi.comresearchgate.net This reaction proceeded with complete regioselectivity, and computational studies supported a polar, single-step mechanism. mdpi.comresearchgate.net The resulting spiro-oxazine N-oxides are valuable intermediates for further synthetic transformations.

Solid-supported synthesis has also been employed for HDA reactions to generate libraries of dihydro rsc.orgCurrent time information in Le Flore County, US.oxazine derivatives. nih.gov In this approach, polymer-bound dienes react with acyl- or arylnitroso compounds, and subsequent acid-mediated cleavage from the resin can lead to further transformations of the spiro-oxazine core. nih.gov

DieneHeterodienophileCatalyst/ConditionsSpirocyclic ProductRegioselectivityRef.
MethylenecyclopentaneE-2-aryl-1-cyano-1-nitroetheneNon-catalytic, thermalSpiro[4.5]dec-7-ene 7-oxide derivativeHigh mdpi.comresearchgate.net
Polymer-supported cyclic dieneAcyl/Arylnitroso compoundSolid-phase synthesisDihydro rsc.orgCurrent time information in Le Flore County, US.oxazine derivative- nih.gov

Other Cyclization and Annulation Strategies

Beyond multi-component reactions, a variety of other cyclization and annulation strategies are instrumental in the synthesis of spirocyclic systems.

The 1,3-dipolar cycloaddition is a highly efficient method for the construction of five-membered heterocyclic rings. researchgate.net This reaction involves the addition of a 1,3-dipole, such as an azomethine ylide, to a dipolarophile, typically an alkene or alkyne. This strategy has been widely used to synthesize spirooxindole-pyrrolidines, a class of compounds with significant biological activity. researchgate.netnih.gov

In a typical procedure, an azomethine ylide is generated in situ from the condensation of an isatin (B1672199) derivative with an amino acid, such as sarcosine (B1681465) or L-proline. researchgate.netmdpi.com This ylide then reacts with a suitable dipolarophile, like a 3-methyleneoxindole (B167718) or a maleimide, to afford the desired spirocyclic product with high diastereoselectivity. researchgate.netrsc.org The reaction conditions are often mild, and in some cases, can be performed without a catalyst. mdpi.com Asymmetric variants of this reaction have also been developed to produce enantioenriched spirocyclic lactams. acs.org

1,3-Dipole SourceDipolarophileCatalyst/ConditionsSpirocyclic ProductDiastereoselectivityRef.
Isatin and Sarcosine3-MethyleneoxindolineThermalSpirooxindole-pyrrolidineHigh researchgate.net
Isatin and L-prolineMaleimideCatalyst-freeSpirooxindole-dihydromaleimideHigh rsc.org
Diazoacetateα-Methylene δ-valerolactamChiral Mg Lewis AcidSpiro-pyrazoline lactamHigh ee acs.org

Ring expansion reactions provide a powerful method for accessing larger ring systems from more readily available smaller rings. The use of transient epoxide intermediates is a well-established strategy for facilitating such transformations, often driven by the release of ring strain. nih.gov

In the synthesis of spirocycles, a common approach involves the generation of an epoxide adjacent to a strained ring, such as a cyclopropane (B1198618) or cyclobutane. nih.gov Lewis acid or thermal activation of the epoxide can lead to a pinacol-like rearrangement, where migration of one of the bonds of the adjacent ring results in the formation of a larger, spirocyclic ketone. nih.govscripps.edu For instance, the rearrangement of oxaspiro[2.2]pentanes can lead to cyclobutanones, while 1-oxaspiro[2.3]hexanes can expand to cyclopentanones. nih.gov

This methodology has also been applied to the synthesis of aza-spirocycles. Intramolecular ring-opening of hydroxy epoxides has been used to generate spiro-β-lactams, with the regioselectivity of the ring-opening being influenced by the epoxide stereochemistry and reaction temperature. researchgate.net

Starting MaterialTriggerIntermediateSpirocyclic ProductDriving ForceRef.
Oxaspiro[2.2]pentaneLewis Acid/HeatCyclopropyl carbinyl cationCyclobutanoneRing Strain Release nih.gov
1-Oxaspiro[2.3]hexaneLewis AcidCarbocationCyclopentanoneRing Strain Release nih.govscripps.edu
Hydroxy epoxide of a β-lactamBaseAlkoxideSpiro-β-lactamIntramolecular nucleophilic attack researchgate.net

Stereochemical Aspects and Control in 8 Iodomethyl 7 Oxa 1 Azaspiro 4.4 Nonane Synthesis

Diastereoselectivity in Spirocyclization Reactions

Spirocyclization, the key step in forming the 7-oxa-1-azaspiro[4.4]nonane core, can generate multiple diastereomers if not adequately controlled. Diastereomers are stereoisomers that are not mirror images of each other and often have different physical and chemical properties. The control of diastereoselectivity in the synthesis of spirocyclic systems, including those analogous to 8-(iodomethyl)-7-oxa-1-azaspiro[4.4]nonane, is a well-explored area of research.

One notable method for achieving diastereoselectivity is through domino radical bicyclization reactions. For instance, the synthesis of 1-azaspiro[4.4]nonane derivatives from O-benzyl oxime ethers has been shown to proceed as a mixture of diastereomers, with a notable preference for the trans configuration. researchgate.netbeilstein-archives.org The choice of radical initiator can influence the diastereomeric ratio; for example, using triethylborane (B153662) (Et₃B) as a radical initiator at room temperature has been reported to improve diastereoselectivity compared to using 2,2'-azobisisobutyronitrile (AIBN) at reflux. researchgate.net

Another powerful technique for diastereoselective synthesis is the diiron nonacarbonyl-assisted spirocyclization. In the synthesis of a substituted 8-oxo-1-azaspiro[4.4]nonane, this method facilitated the isolation of a single diastereomer. nih.govorganic-chemistry.org The stereochemistry of this product was confirmed using NOESY NMR spectroscopy and X-ray crystallography. organic-chemistry.org

The formation of the "8-(iodomethyl)-7-oxa" portion of the target molecule likely involves an iodocyclization reaction, a key strategy for constructing oxa-spirocycles. rsc.org The diastereoselectivity of such reactions can be influenced by various factors, including the presence of substituents on the starting material. For example, the presence of a fluorine atom has been shown to affect the diastereoselectivity of iodocyclization reactions. nih.gov

Table 1: Examples of Diastereoselective Spirocyclization Reactions

Reaction TypeSpirocyclic CoreKey ReagentsPredominant DiastereomerReference
Domino Radical Bicyclization1-Azaspiro[4.4]nonaneBu₃SnH, Et₃Btrans researchgate.net
Diiron Nonacarbonyl-Assisted Spirocyclization8-Oxo-1-azaspiro[4.4]nonaneDiiron nonacarbonylSingle diastereomer nih.govorganic-chemistry.org

Enantioselective Synthesis Methodologies

Enantioselective synthesis, which aims to produce a single enantiomer of a chiral compound, is of paramount importance in medicinal chemistry. For a molecule like this compound, which is chiral, obtaining it in an enantiomerically pure form is often a primary goal.

One established approach to enantioselective synthesis is the use of starting materials from the "chiral pool," which are naturally occurring enantiomerically pure compounds. For example, the synthesis of an optically active 1-azaspiro[4.4]non-8-en-7-one, a potential intermediate for the chiral synthesis of the alkaloid (-)-cephalotaxine, has been achieved starting from L-proline. clockss.org This demonstrates that the inherent chirality of a starting material can be transferred to the final spirocyclic product.

Catalytic asymmetric synthesis offers a more versatile and efficient route to enantiomerically pure compounds. In this approach, a small amount of a chiral catalyst is used to induce chirality in a prochiral substrate. For the synthesis of spirocyclic nitrogen-containing heterocycles, the use of an iridium-containing cytochrome as a catalyst has been shown to produce spiroazetidines, spiropyrrolidines, and spiropiperidines with enantioselectivities up to 99%. nih.gov The development of such biocatalysts and other chiral transition metal catalysts represents a significant advancement in the enantioselective synthesis of complex molecules.

Furthermore, asymmetric iodocyclization reactions controlled by additives can provide enantioselective access to different stereoisomers. nih.gov By selecting the appropriate additive, it is possible to favor the formation of one enantiomer over the other, offering a powerful tool for stereodivergent synthesis.

Chiral Auxiliary and Chiral Ligand Approaches in Azaspiro[4.4]nonane Construction

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed. This strategy has been widely applied in asymmetric synthesis.

Commonly used chiral auxiliaries include oxazolidinones and camphorsultam. wikipedia.org These auxiliaries can be attached to a precursor of the azaspiro[4.4]nonane system to control the stereochemistry of key bond-forming reactions, such as alkylations or cyclizations. The steric bulk of the auxiliary blocks one face of the molecule, forcing the incoming reagent to attack from the less hindered face, thereby leading to a high degree of stereoselectivity. wikipedia.org

Chiral ligands, in conjunction with metal catalysts, are another cornerstone of asymmetric synthesis. The chiral ligand coordinates to the metal center, creating a chiral environment that influences the stereochemical course of the reaction. For the construction of the azaspiro[4.4]nonane skeleton, a variety of chiral ligands could be employed in reactions such as asymmetric hydrogenation, allylic alkylation, or cyclization reactions to establish the desired stereocenters with high enantiomeric excess.

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryTypical ApplicationsReference
OxazolidinonesAldol (B89426) reactions, Alkylation reactions wikipedia.org
CamphorsultamMichael additions, Claisen rearrangements wikipedia.org
PseudoephedrineAlkylation reactions wikipedia.org

Resolution of Racemic Spirocyclic Mixtures

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), a resolution step is necessary to separate the individual enantiomers. Several methods can be employed for the resolution of racemic spirocyclic compounds.

One classical method is the formation of diastereomeric salts. The racemic spirocyclic amine can be reacted with a chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual enantiomers of the amine can be recovered by treatment with a base.

Chromatographic methods are also widely used for the resolution of racemic mixtures. Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) can differentiate between enantiomers, allowing for their separation on an analytical or preparative scale.

For related oxaspirocyclic systems, such as 1-oxaspiro[4.4]nonan-6-ones, resolution has been effectively achieved using sulfoximine (B86345) or mandelate (B1228975) acetal (B89532) technology. nih.gov These methods involve the formation of diastereomeric adducts that can be separated, followed by the cleavage of the resolving agent to yield the enantiomerically pure spirocycles.

Reaction Mechanisms and Pathways for 7 Oxa 1 Azaspiro 4.4 Nonane Formation

Elucidation of Radical-Mediated Mechanisms

Radical cyclizations have emerged as a powerful tool for the construction of complex cyclic systems, including the 1-azaspiro[4.4]nonane skeleton. nih.gov A notable example is the domino radical bicyclization, which allows for the formation of two rings in a single synthetic operation. nih.gov This approach has been successfully applied to the synthesis of 1-azaspiro[4.4]nonane derivatives, providing a foundation for its potential application in the synthesis of their 7-oxa analogs. nih.govnih.gov

One such domino reaction involves the formation and subsequent capture of alkoxyaminyl radicals. nih.gov The process is typically initiated by a radical initiator, such as 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et3B), and promoted by a mediating agent like tributyltin hydride (Bu3SnH). nih.govnih.gov The starting materials for these reactions are often O-benzyl oxime ethers that contain a strategically placed alkenyl moiety and a halogenated (brominated or iodinated) aromatic ring or a terminal alkynyl group. nih.govnih.gov

The proposed mechanism commences with the generation of an aryl or stannylvinyl radical from the precursor. This radical then undergoes an intramolecular addition to the C=N bond of the oxime ether, leading to the formation of a nitrogen-centered alkoxyaminyl radical. nih.gov This key intermediate is then captured by the tethered alkenyl group in a 5-exo-trig cyclization, thereby constructing the second ring of the spirocyclic system. nih.gov The reaction yields a mixture of diastereomers, with a preference for the trans configuration. nih.govnih.gov The choice of radical initiator and reaction conditions can influence the diastereoselectivity of the process. nih.gov

Table 1: Key Features of Domino Radical Bicyclization for 1-Azaspiro[4.4]nonane Synthesis

FeatureDescription
Reaction Type Domino Radical Bicyclization
Key Intermediate Alkoxyaminyl Radical
Initiators AIBN, Et3B
Promoter Bu3SnH
Precursors O-benzyl oxime ethers with alkenyl and halogenated aryl/alkynyl groups
Key Steps 1. Aryl/Stannylvinyl radical formation2. Intramolecular addition to C=N bond3. Formation of alkoxyaminyl radical4. 5-exo-trig cyclization (capture by alkenyl group)
Stereoselectivity Predominantly trans diastereomers

Ionic Pathways and Identification of Key Intermediates (e.g., acyliminium ions, imines)

While radical pathways offer an elegant approach, ionic mechanisms provide a powerful alternative for the construction of the 7-oxa-1-azaspiro[4.4]nonane framework. A prominent strategy in this regard involves the generation and cyclization of N-acyliminium ions. researchgate.net These highly electrophilic intermediates can be trapped intramolecularly by a suitable nucleophile to forge the spirocyclic core. researchgate.net

In the context of synthesizing 7-oxa-1-azaspiro[4.4]nonane derivatives, a hypothetical ionic pathway could involve a precursor containing a pyrrolidine (B122466) or a related nitrogen heterocycle tethered to a furan (B31954) or a protected alcohol moiety. Activation of an amide or lactam precursor with a Lewis or protic acid can generate a cyclic N-acyliminium ion. researchgate.net The tethered oxygen nucleophile, either from the furan ring or a hydroxyl group, can then attack the electrophilic carbon of the N-acyliminium ion in a spirocyclization event.

The success of such cyclizations often depends on the nature of the tether and the reaction conditions. For instance, the cyclization of furan-tethered N-acyliminium ions has been shown to yield spirotricyclic products in a highly diastereoselective manner, particularly when the reactive C5 position of the furan is blocked. researchgate.net Key intermediates in these pathways include the N-acyliminium ions themselves and potentially imine species that can be precursors to these ions. The identification and characterization of these transient intermediates are crucial for understanding and optimizing the reaction.

Transition State Analysis in Spirocyclization Processes

The stereochemical outcome of spirocyclization reactions is determined by the relative energies of the various possible transition states. A thorough transition state analysis, often performed using computational methods such as Density Functional Theory (DFT), can provide valuable insights into the factors governing the diastereoselectivity of the 7-oxa-1-azaspiro[4.4]nonane formation.

For instance, in the domino radical bicyclization, the predominance of the trans diastereomer can be explained by examining the conformational equilibrium of the alkoxyaminyl radical intermediate. nih.gov The radical can exist in different pseudo-chair conformations, and the subsequent intramolecular addition to the olefinic bond will proceed through the lowest energy transition state. nih.gov Steric interactions between substituents on the forming rings in the transition state play a crucial role in determining the preferred reaction pathway and, consequently, the stereochemistry of the final product. nih.gov

Similarly, in ionic cyclizations involving N-acyliminium ions, the stereoselectivity is dictated by the facial selectivity of the nucleophilic attack on the planar iminium ion. The preferred trajectory of the incoming nucleophile is influenced by the steric and electronic properties of the substituents on the existing ring and the tether. Computational modeling can help to visualize these transition states and predict the most likely stereochemical outcome.

Mechanistic Investigations of Cascade and Tandem Reactions

Cascade and tandem reactions represent a highly efficient approach to the synthesis of complex molecules like 7-oxa-1-azaspiro[4.4]nonane from relatively simple starting materials in a single pot. rsc.orguni.lu These processes, where a single event triggers a sequence of bond-forming reactions, are characterized by their elegance, efficiency, and atom economy. uni.lu

The domino radical bicyclization described earlier is a prime example of a cascade reaction applied to the synthesis of the related 1-azaspiro[4.4]nonane system. nih.gov Another potential cascade strategy for the formation of oxa-spirocycles is the tandem Prins/pinacol reaction. rsc.org This process, typically catalyzed by a Lewis acid, can be envisioned to construct the 7-oxa-1-azaspiro[4.4]nonane core from an appropriate amino-homoallylic alcohol and an aldehyde or ketone. The reaction would proceed through an initial Prins cyclization to form a carbocationic intermediate, which then undergoes a pinacol-type rearrangement to yield the spirocyclic product.

Furthermore, organocatalytic tandem reactions, such as the Morita–Baylis–Hillman–Michael reaction, have been developed for the asymmetric synthesis of complex oxa-spirocyclic scaffolds. rsc.org Adapting such methodologies to the synthesis of 7-oxa-1-azaspiro[4.4]nonane derivatives could provide access to enantiomerically enriched products. The mechanistic investigation of these cascade reactions involves identifying the sequence of individual steps, the nature of the intermediates, and the factors controlling the stereoselectivity at each stage.

Chemical Transformations and Functionalization of the 8 Iodomethyl 7 Oxa 1 Azaspiro 4.4 Nonane Scaffold

Reactivity of the Iodomethyl Group

The primary iodomethyl group at the 8-position of the scaffold is a highly versatile functional group, amenable to both nucleophilic substitution and radical functionalization reactions. This reactivity allows for the introduction of a wide array of substituents, providing a key anchor point for molecular diversification.

Nucleophilic Substitution Reactions

The carbon-iodine bond in the iodomethyl group is polarized, rendering the carbon atom electrophilic and susceptible to attack by a variety of nucleophiles. This classic S(_N)2 reactivity is a cornerstone for the functionalization of this scaffold.

A range of nucleophiles can be employed to displace the iodide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. For instance, reaction with amines, such as primary or secondary amines, would yield the corresponding amino-methyl derivatives. This reaction is a fundamental method for introducing nitrogen-containing functionalities. Similarly, azide ions (N(_3)) can readily displace the iodide to form an azidomethyl derivative. rsc.org This azide can then be further transformed, for example, through reduction to a primary amine or by participating in "click" chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition. nih.gov

The reaction of alkyl iodides with sodium azide has been shown to be solvent-dependent, with polar solvents favoring the formation of the substitution product (alkyl azide) and non-polar solvents promoting the generation of alkyl radicals. nih.govntu.edu.sgresearchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions on Primary Alkyl Iodides

NucleophileReagent ExampleProduct Functional Group
AmineR(_2)NHSecondary or Tertiary Amine
AzideNaN(_3)Azide
CyanideNaCNNitrile
ThiolateRSHThioether
CarboxylateRCOOEster

Radical Functionalization Reactions

The relatively weak carbon-iodine bond can also undergo homolytic cleavage to generate a primary alkyl radical. This reactive intermediate can then participate in a variety of carbon-carbon bond-forming reactions.

One important application of this reactivity is in radical carbonylation reactions. In the presence of carbon monoxide and a radical initiator, the initially formed alkyl radical can be trapped by CO to form an acyl radical. This intermediate can then be further transformed to afford various carbonyl compounds, such as carboxylic acids, esters, or amides, depending on the reaction conditions and the trapping agent. nih.govnih.govuniroma1.it For instance, radical-mediated carbonylation of alkyl iodides in aqueous media can lead to the formation of carboxylic acids. nih.gov

Another significant radical-mediated transformation is the Heck-type coupling reaction. While the classical Heck reaction typically involves aryl or vinyl halides, modifications have been developed to allow for the coupling of unactivated alkyl halides, including primary alkyl iodides, with alkenes. nih.govnih.govresearchgate.netorganic-chemistry.orgyoutube.com This palladium-catalyzed reaction provides a powerful method for the formation of new carbon-carbon bonds and the introduction of unsaturated moieties. nih.govnih.govresearchgate.netorganic-chemistry.orgyoutube.com

Transformations and Modifications of the Pyrrolidine (B122466) Moiety

The pyrrolidine ring of the 8-(iodomethyl)-7-oxa-1-azaspiro[4.4]nonane scaffold contains a secondary amine, which serves as a key site for functionalization. The lone pair of electrons on the nitrogen atom makes it both nucleophilic and basic, allowing for a variety of transformations.

The most common modification of the pyrrolidine nitrogen is N-alkylation or N-acylation. Reaction with alkyl halides or acyl chlorides allows for the introduction of a wide range of substituents, thereby modulating the steric and electronic properties of the molecule. For instance, N-acylation with various acid chlorides can be used to generate a library of amides. msu.edu

Furthermore, the pyrrolidine ring can undergo oxidation. Depending on the reagents and reaction conditions, oxidation can lead to the formation of various products, including N-oxides or α-functionalized pyrrolidines. nih.gov

Transformations and Modifications of the Tetrahydrofuran (B95107) Moiety

The tetrahydrofuran (THF) ring is generally more stable than the pyrrolidine ring. However, under certain conditions, it can undergo ring-opening reactions, providing a pathway to linear, functionalized molecules.

The ether oxygen in the THF ring can be activated by Lewis acids, making the ring susceptible to nucleophilic attack. This can lead to the cleavage of one of the C-O bonds. For example, treatment with Grignard reagents in the presence of a suitable catalyst can lead to ring-opening and the formation of a new carbon-carbon bond. researchgate.netrsc.org Similarly, other strong nucleophiles can open the ring, particularly with Lewis acid activation. researchgate.netnih.govrsc.org The regioselectivity of the ring-opening of 2-substituted tetrahydrofurans can be influenced by the nature of the nucleophile and the reaction conditions. researchgate.net

Derivatization Strategies for Diversification and Analog Library Creation

The presence of multiple, orthogonally reactive functional groups on the this compound scaffold makes it an ideal starting point for the creation of diverse compound libraries. spirochem.combioduro.comnih.govnih.govajrconline.orgimperial.ac.uk A systematic and combinatorial approach to the modification of this scaffold can rapidly generate a large number of structurally related analogs. spirochem.combioduro.comnih.govnih.govajrconline.orgimperial.ac.uk

A typical strategy for library synthesis would involve a multi-step sequence where each of the functional handles is addressed in a specific order. For example, one could envision a library synthesis commencing with a diverse set of nucleophiles reacting with the iodomethyl group. The resulting products could then be further diversified by reacting the pyrrolidine nitrogen with a library of alkylating or acylating agents. Finally, a subset of these compounds could be subjected to tetrahydrofuran ring-opening conditions to introduce yet another layer of diversity.

The use of solid-phase synthesis can greatly facilitate the creation of such libraries. nih.gov By attaching the scaffold to a solid support, excess reagents and byproducts can be easily removed by filtration, streamlining the purification process and enabling high-throughput synthesis. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Stereochemistry Determination

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For a spirocyclic system like 8-(Iodomethyl)-7-oxa-1-azaspiro[4.4]nonane, a full suite of one- and two-dimensional NMR experiments is essential for unambiguous assignment.

One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. The protons of the pyrrolidine (B122466) and oxazolidine rings are expected to appear as complex multiplets in the aliphatic region. The diastereotopic protons of the CH₂ groups in both rings would exhibit distinct chemical shifts and coupling patterns. The iodomethyl (CH₂I) group's protons are anticipated to resonate in a downfield region due to the deshielding effect of the iodine atom.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The spirocyclic carbon atom, being a quaternary center, would be readily identifiable. The chemical shift of the carbon in the iodomethyl group (CH₂I) would be significantly shifted to a higher field (lower ppm value) compared to a methyl group, a characteristic effect of iodine substitution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale
Pyrrolidine CH₂1.5 - 2.525 - 45Typical range for aliphatic amines.
Pyrrolidine N-CH₂2.8 - 3.545 - 60Deshielding effect of the adjacent nitrogen atom.
Oxazolidine O-CH₂3.5 - 4.565 - 80Deshielding effect of the adjacent oxygen atom.
Spiro Carbon (C5)N/A70 - 90Quaternary carbon in a strained spirocyclic environment.
Methine CH (C8)3.8 - 4.850 - 65Influenced by adjacent oxygen and iodomethyl group.
Iodomethyl CH₂I3.0 - 3.85 - 15Strong shielding effect of the iodine atom on carbon, deshielding on protons.

Note: These are estimated ranges based on data for analogous 1-azaspiro[4.4]nonane derivatives and may vary based on solvent and specific stereochemistry. nih.gov

Two-dimensional NMR experiments are crucial for confirming the connectivity established by 1D NMR and for determining the relative stereochemistry of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the carbon-hydrogen framework.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is instrumental in determining the stereochemistry of spirocyclic compounds. ajol.info This technique identifies protons that are close to each other in space, regardless of whether they are bonded. For this compound, NOESY correlations would establish the spatial relationship between the iodomethyl group and the protons on the pyrrolidine ring, thus defining the stereochemistry at the C8 position relative to the spiro center.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization-Time-of-Flight (ESI-TOF))

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. libretexts.orgchemguide.co.uk

Fragmentation Analysis: The molecular ion of this compound would be energetically unstable and prone to fragmentation. chemguide.co.uk The analysis of these fragments provides valuable structural information. Key fragmentation pathways would likely involve:

Loss of an iodine radical (•I): This would result in a prominent peak at [M - 127]⁺.

Loss of the iodomethyl radical (•CH₂I): Leading to a fragment at [M - 141]⁺.

Cleavage of the spirocyclic rings: Rupture of the C-C or C-heteroatom bonds in the pyrrolidine or oxazolidine rings can lead to a series of characteristic smaller fragments. aip.org The fragmentation of spiro compounds often initiates via bond dissociation at the spiro-atom. aip.org

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Ion m/z (calculated) Proposed Fragmentation Pathway
[C₈H₁₄INO]⁺267.0171Molecular Ion (M⁺)
[C₈H₁₄NO]⁺140.1075M⁺ - •I
[C₇H₁₂NO]⁺126.0919M⁺ - •CH₂I
[C₄H₈N]⁺70.0657Cleavage of the pyrrolidine ring
[C₃H₆O]⁺58.0419Cleavage of the oxazolidine ring

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (secondary amine)Stretching3300 - 3500 (broad)
C-H (aliphatic)Stretching2850 - 3000
C-N (amine)Stretching1020 - 1250
C-O (ether)Stretching1050 - 1150
C-I (iodoalkane)Stretching500 - 600

X-ray Crystallography for Definitive Absolute Stereochemistry and Conformation Determination

While NMR techniques like NOESY can provide relative stereochemistry, single-crystal X-ray crystallography is the gold standard for determining the definitive absolute stereochemistry and solid-state conformation of a chiral molecule. mdpi.com If a suitable single crystal of this compound could be grown, this technique would provide precise data on:

Bond lengths and angles: Confirming the connectivity and geometry of the entire molecule.

Torsional angles: Defining the exact conformation of both the five-membered rings.

Absolute stereochemistry: Unambiguously determining the three-dimensional arrangement of atoms at the chiral centers (C5 and C8), providing the definitive proof of the compound's structure in the solid state.

Conclusion and Future Perspectives in 7 Oxa 1 Azaspiro 4.4 Nonane Chemistry

Summary of Key Synthetic Achievements and Mechanistic Insights

The synthesis of the 7-oxa-1-azaspiro[4.4]nonane core and its parent 1-azaspiro[4.4]nonane system has been the subject of considerable research, leading to several key achievements. A significant advancement has been the development of domino radical bicyclization reactions to construct the 1-azaspiro[4.4]nonane skeleton. nih.govnih.gov This approach, which involves the formation and capture of alkoxyaminyl radicals, has enabled the synthesis of these spirocycles in moderate yields. nih.govnih.gov The use of radical initiators like 2,2′-azobisisobutyronitrile (AIBN) and triethylborane (B153662) (Et₃B) has been pivotal in these transformations. nih.govnih.gov

Mechanistically, these domino reactions proceed through a sequence of intramolecular cyclizations, forming the two rings of the spirocyclic system in a single synthetic operation. The diastereoselectivity of these reactions has been a key focus, with a preference for the trans configuration often observed. nih.govnih.gov Another notable achievement is the use of intramolecular 1,3-dipolar cycloaddition reactions. beilstein-journals.orgresearchgate.net This method has been successfully employed in the synthesis of 1-azaspiro[4.4]nonan-1-oxyls, demonstrating the versatility of cycloaddition strategies in assembling the spiro[4.4]nonane framework. beilstein-journals.orgresearchgate.net

Solid-phase synthesis has also emerged as a powerful tool for the construction of spirocyclic heterocycles, offering advantages such as the use of excess reagents to drive reactions to completion and simplified purification. nih.gov The development of tandem [4+2]-cycloaddition/aromatization reactions has further expanded the synthetic toolkit for accessing annulated spiro[4.4]-nonane-diones. nih.govacs.org

While direct synthetic routes to 8-(iodomethyl)-7-oxa-1-azaspiro[4.4]nonane are not extensively documented, the established methodologies for the parent scaffold provide a strong foundation for its potential synthesis. For instance, a precursor containing an amine and an epoxide can undergo cyclization to form the spiro ring system. The introduction of the iodomethyl group could potentially be achieved through functional group manipulation of a suitable precursor or a related derivative.

A summary of key synthetic methods for related spiro[4.4]nonane systems is presented in the table below.

Synthetic Method Key Features Typical Reagents Achieved Skeletons
Domino Radical BicyclizationFormation of two rings in one step; diastereoselective.Bu₃SnH, AIBN, Et₃B1-Azaspiro[4.4]nonanes
Intramolecular 1,3-Dipolar CycloadditionHigh diastereoselectivity; suitable for nitroxide synthesis.Nitrones and alkenes1-Azaspiro[4.4]nonan-1-oxyls
Solid-Phase SynthesisHigh yields; simplified purification.Polymer-supported reagentsSpirocyclic heterocycles
Tandem [4+2]-Cycloaddition/AromatizationAccess to fused spiro systems.Dienophiles and dienesAnnulated Spiro[4.4]-nonane-diones

Outstanding Challenges and Emerging Opportunities in Spiro[4.4]nonane Synthesis

Despite the significant progress, several challenges remain in the synthesis of spiro[4.4]nonane derivatives. A primary challenge is the construction of the quaternary spirocyclic center with high stereocontrol. researchgate.net While some methods offer good diastereoselectivity, the development of general and highly enantioselective methods remains an active area of research. The synthesis of structurally complex and highly functionalized spiro[4.4]nonanes, such as those found in natural products, also presents a considerable hurdle. acs.org

Another challenge lies in the scalability of some of the reported synthetic routes. While methods like solid-phase synthesis offer advantages for library generation, their application to large-scale production can be limited. nih.gov Furthermore, the synthesis of specific derivatives, such as this compound, may require the development of new synthetic strategies to introduce the desired functional groups at specific positions on the spirocyclic core.

Emerging opportunities in this field are closely linked to overcoming these challenges. The development of novel catalytic systems, including asymmetric catalysis, holds great promise for achieving high enantioselectivity in spirocycle synthesis. researchgate.net The use of flow chemistry and other advanced manufacturing technologies could address the challenges of scalability. Furthermore, the exploration of new reaction pathways and the use of readily available starting materials will continue to drive innovation in this area.

The unique three-dimensional structure of spiro[4.4]nonanes makes them attractive scaffolds for drug discovery. researchgate.netuniv.kiev.ua As such, there is a significant opportunity to develop synthetic methods that allow for the rapid and diverse functionalization of the spirocyclic core to generate libraries of compounds for biological screening.

Directions for Future Research in this compound Chemistry

Future research in the chemistry of this compound is expected to focus on several key areas. A primary objective will be the development of a robust and efficient synthesis of this specific compound. This will likely involve a multi-step approach, starting from the construction of the 7-oxa-1-azaspiro[4.4]nonane core, followed by the introduction of the iodomethyl group. The development of a convergent synthesis, where the iodomethyl functionality is incorporated early in the synthetic sequence, would also be a valuable goal.

Once a reliable synthetic route is established, a thorough investigation of the chemical reactivity of this compound will be crucial. The presence of the iodomethyl group provides a handle for a variety of chemical transformations, including nucleophilic substitution, cross-coupling reactions, and radical reactions. Exploring these reactions will enable the synthesis of a wide range of new derivatives with diverse functional groups.

A significant area of future research will be the exploration of the potential applications of this compound and its derivatives. Given the prevalence of spirocyclic scaffolds in biologically active compounds, these new molecules could be investigated for their potential as therapeutic agents. nih.gov The unique steric and electronic properties of the 7-oxa-1-azaspiro[4.4]nonane framework, combined with the reactivity of the iodomethyl group, make these compounds interesting candidates for the design of novel enzyme inhibitors or receptor ligands.

Furthermore, the incorporation of this spirocyclic building block into larger molecules, such as polymers or materials, could lead to the development of new materials with interesting properties. The rigid spirocyclic core could impart unique conformational constraints, influencing the bulk properties of the resulting materials.

The table below outlines potential future research directions and their potential impact.

Research Direction Objective Potential Impact
Synthetic Route Development To establish an efficient and scalable synthesis of this compound.Enable further studies on its chemistry and applications.
Reactivity Studies To investigate the chemical transformations of the iodomethyl group and the spirocyclic core.Provide access to a diverse library of new derivatives.
Medicinal Chemistry Applications To explore the biological activity of this compound and its derivatives.Discovery of new therapeutic agents.
Materials Science Applications To incorporate the spirocyclic scaffold into polymers and other materials.Development of new materials with unique properties.

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